(E)-乙基4-(3-氯苄基)-5-((羟亚氨基)甲基)-2-甲基-1H-吡咯-3-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

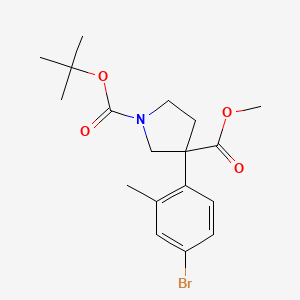

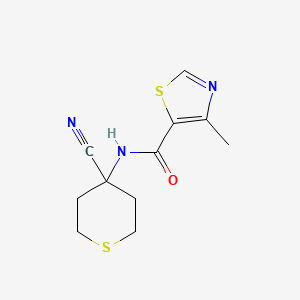

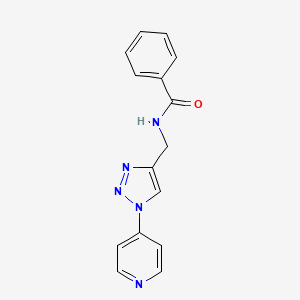

The compound "(E)-ethyl 4-(3-chlorobenzyl)-5-((hydroxyimino)methyl)-2-methyl-1H-pyrrole-3-carboxylate" is a pyrrole derivative that is of interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. Pyrrole derivatives are known for their diverse biological activities and are often used as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various routes. One such method involves the reaction of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with substituted hydrazines, which can lead to mixtures of regioisomeric pyrazoles. Selective formation of these pyrazoles can be achieved under certain conditions . Another synthesis route described involves the use of 2,3-dichloropyridine as a starting material, leading to the synthesis of ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an important intermediate for the synthesis of pesticides like chlorantraniliprole . Additionally, a direct synthesis method through a 3+2 annulation approach has been reported, where (E)-ethyl 2-benzylidene-3-oxobutanoate reacts with phenylhydrazine hydrochloride to produce a novel pyrazole derivative .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be elucidated using various spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis. Single crystal X-ray diffraction studies can confirm the 3D molecular structure, which is often stabilized by intermolecular hydrogen bonds and π-π stacking interactions . Computational methods like DFT calculations, Hirshfeld surface analysis, and Mulliken population analysis can also be used to compare and validate the experimental data .

Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions. For instance, ethyl 2-chloroacetoacetate and its 4-chloro isomer can react with cyanoacetamide in the presence of triethylamine to yield high yields of pyrrole and pyrrolidinone derivatives. These compounds can further undergo acid-catalyzed dehydration to afford other pyrrole derivatives . The versatility of these reactions allows for the creation of a diverse library of pyrrole-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The presence of substituents such as chloro groups, hydroxy groups, and ethoxycarbonyl groups can affect properties like solubility, melting point, and reactivity. The antioxidant properties of these compounds can be evaluated in vitro through methods like DPPH and hydroxyl radical scavenging assays . These properties are crucial for the potential application of pyrrole derivatives in various industries.

科学研究应用

合成方法和应用

聚氮萘的合成: 研究表明,6-氨基-5-氰基-4-芳基-2-甲基-4H-吡喃-3-羧酸酯可以转化为各种杂环化合物,例如 1,6-二氮萘和吡喃并[2,3-c]吡唑衍生物,它们与不同的亲核试剂反应。这表明 (E)-乙基4-(3-氯苄基)-5-((羟亚氨基)甲基)-2-甲基-1H-吡咯-3-羧酸酯具有在复杂杂环结构合成中发挥作用的潜力,利用类似的反应模式 (Harb 等,1989).

晶体结构分析: 对达比加群酯四水合物等相关化合物的研究为复杂有机分子的晶体结构和分子构象提供了详细的见解。此类分析对于理解目标化合物的物理性质和反应性至关重要,这表明对 (E)-乙基4-(3-氯苄基)-5-((羟亚氨基)甲基)-2-甲基-1H-吡咯-3-羧酸酯进行详细的晶体学研究可以揭示其在材料科学或药物开发中的潜在应用的宝贵信息 (Liu 等,2012).

三氟甲基化合物的合成: 2-羟基-7-甲基-5-氧代-4-芳基-2-(三氟甲基)-3,4-二氢-2H,5H-吡喃并[4,3-b]吡喃-3-羧酸酯衍生物的一锅合成展示了产生氟化杂环的能力。这反映了利用 (E)-乙基4-(3-氯苄基)-5-((羟亚氨基)甲基)-2-甲基-1H-吡咯-3-羧酸酯开发具有增强生物活性或材料性质的氟化衍生物的潜力 (Wang 等,2012).

作用机制

Target of Action

Similar compounds have been found to interact withcytochrome P450 enzymes , which play a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Mode of Action

It’s known that compounds with similar structures can interact with their targets through aradical approach . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

The compound may be involved in the shikimate pathway , which is responsible for the biosynthesis of aromatic amino acids .

Pharmacokinetics

It’s important to note that similar compounds, such as boronic acids and their esters, are only marginally stable in water . This could impact the bioavailability of the compound.

Result of Action

Similar compounds have been used in the formal total synthesis of δ-®-coniceine and indolizidine 209b , indicating potential applications in organic synthesis.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH level can strongly influence the rate of reaction of similar compounds . Therefore, the compound’s action may vary depending on the pH of its environment.

属性

IUPAC Name |

ethyl 4-[(3-chlorophenyl)methyl]-5-[(E)-hydroxyiminomethyl]-2-methyl-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3/c1-3-22-16(20)15-10(2)19-14(9-18-21)13(15)8-11-5-4-6-12(17)7-11/h4-7,9,19,21H,3,8H2,1-2H3/b18-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYERSDBSHZBKTL-GIJQJNRQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1CC2=CC(=CC=C2)Cl)C=NO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C1CC2=CC(=CC=C2)Cl)/C=N/O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

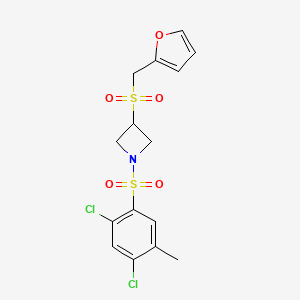

![5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2504679.png)

![[(4-Phenyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2504691.png)

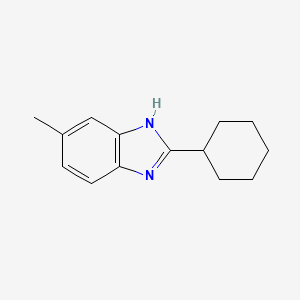

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-furamide](/img/structure/B2504697.png)